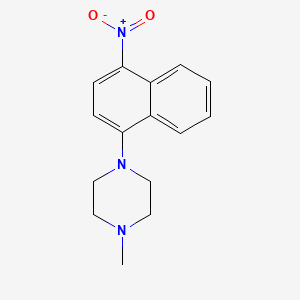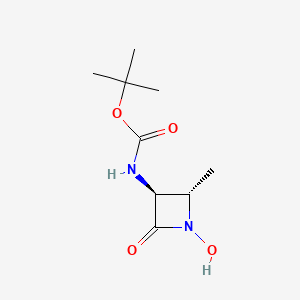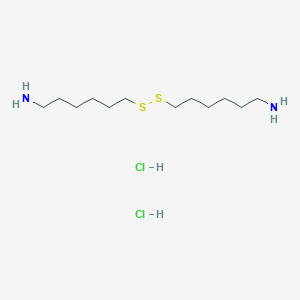
IODOACETIC ACID-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetic Acid-D3 is a derivative of acetic acid . It is a toxic compound, like many alkyl halides, because it is an alkylating agent . It reacts with cysteine residues in proteins and is often used to modify SH-groups to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .
Synthesis Analysis
Iodoacetic Acid is a water disinfection byproduct (DBP) formed by reactions between oxidizing disinfectants and iodide . In vitro studies have indicated that IAA is one of the most cyto- and genotoxic DBPs .
Molecular Structure Analysis
The molecular formula of Iodoacetic Acid-D3 is ICD2COOD . The molecular weight is 188.97 .
Chemical Reactions Analysis
Iodoacetamide (IAA) and iodoacetate (IA) have frequently been used to inhibit glycolysis, since these compounds are known for their ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
Physical And Chemical Properties Analysis
The chemical formula of Iodoacetic Acid-D3 is C2H3IO2 . The molar mass is 185.948 g·mol−1 .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for IODOACETIC ACID-D3 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with iodine in the presence of sulfuric acid to form iodoacetic acid-D3.", "Step 2: The iodoacetic acid-D3 is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form iodoacetic acid-D3 peroxide.", "Step 3: The iodoacetic acid-D3 peroxide is then hydrolyzed with sodium hydroxide to form iodoacetic acid-D3." ] } | |
CAS-Nummer |
1219799-36-6 |
Produktname |
IODOACETIC ACID-D3 |
Molekularformel |
C2D3IO2 |
Molekulargewicht |
188.97 |
Synonyme |
IODOACETIC ACID-D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)




